molecular formula C13H15NO5 B1611725 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS No. 926268-05-5

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B1611725
CAS No.: 926268-05-5
M. Wt: 265.26 g/mol
InChI Key: IQEAQDYYCKEESH-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid: is an organic compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with dimethoxy groups and a pyrrolidinone moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, and requires refluxing for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its dimethoxybenzoic acid core and pyrrolidinone moiety. This structural arrangement imparts specific chemical and biological properties that are not present in the similar compounds listed above .

Properties

IUPAC Name

4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-6-8(13(16)17)9(7-11(10)19-2)14-5-3-4-12(14)15/h6-7H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEAQDYYCKEESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N2CCCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588274
Record name 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926268-05-5
Record name 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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